N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Description
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPHMIUFVJBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NC(=N)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of a thiazolidine derivative with an appropriate acylating agent. One common method is the condensation of 2-iminothiazolidin-4-one with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, can improve yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
2-Iminothiazolidin-4-one: A precursor in the synthesis of various thiazolidine derivatives.
Uniqueness
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
